Adenostemmoic acid C Adenostemmoic acid C
Brand Name: Vulcanchem
CAS No.:
VCID: VC16502110
InChI: InChI=1S/C20H32O6/c1-17-5-3-6-18(2,16(24)25)13(17)4-7-19-9-11(8-12(22)14(17)19)20(26,10-21)15(19)23/h11-15,21-23,26H,3-10H2,1-2H3,(H,24,25)
SMILES:
Molecular Formula: C20H32O6
Molecular Weight: 368.5 g/mol

Adenostemmoic acid C

CAS No.:

Cat. No.: VC16502110

Molecular Formula: C20H32O6

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Adenostemmoic acid C -

Specification

Molecular Formula C20H32O6
Molecular Weight 368.5 g/mol
IUPAC Name 11,14,15-trihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Standard InChI InChI=1S/C20H32O6/c1-17-5-3-6-18(2,16(24)25)13(17)4-7-19-9-11(8-12(22)14(17)19)20(26,10-21)15(19)23/h11-15,21-23,26H,3-10H2,1-2H3,(H,24,25)
Standard InChI Key RHWBQGFFSHIXKI-UHFFFAOYSA-N
Canonical SMILES CC12CCCC(C1CCC34C2C(CC(C3)C(C4O)(CO)O)O)(C)C(=O)O

Introduction

Chemical Profile and Structural Classification

Table 1: Comparative Structural Features of Adenostemmoic Acids

CompoundMolecular FormulaFunctional GroupsKey Modifications
Adenostemmoic Acid BC₂₀H₂₈O₅11α-hydroxy, 15-oxo, 19-carboxylicΔ¹⁶ double bond
Adenostemmoic Acid GC₂₀H₃₀O₅16-hydroxy, 13-hydroxymethyl12-oxapentacyclic framework
Adenostemmoic Acid C*UndeterminedHypothesized: Variant hydroxylationLikely C-9 or C-12 substitutions

*Postulated based on nomenclature patterns; no experimental confirmation exists .

Analytical Characterization Challenges

The absence of spectral data (e.g., NMR, HRMS) for adenostemmoic acid C complicates its unambiguous identification. For related compounds, methodologies include:

  • High-Performance Liquid Chromatography (HPLC): Used to quantify adenostemmoic acid B in A. lavenia extracts with a C18 column and UV detection at 210 nm .

  • X-ray Crystallography: Resolved the absolute configuration of adenostemmoic acid B .

  • ADMET Prediction Tools: Applied to adenostemmoic acid G, revealing 81.74% human intestinal absorption potential and mitochondrial localization propensity .

Pharmacological Activities of Analogous Diterpenoids

Antiparasitic and Trypanocidal Effects

Adenostemmoic acid B demonstrates significant activity against Trypanosoma cruzi, the causative agent of Chagas disease:

  • Epimastigote Inhibition: IC₅₀ = 4.8 µM .

  • Amastigote Inhibition: IC₅₀ = 6.1 µM .

  • Cytotoxicity Selectivity: CC₅₀ = 321.8 µM in mammalian cells, yielding a selectivity index (SI) > 50 .
    Ultrastructural studies reveal that adenostemmoic acid B induces abnormal cytosolic membranous structures in parasites, disrupting membrane integrity .

Anti-Inflammatory Mechanisms

In LPS-stimulated murine macrophages, adenostemmoic acid B:

  • Reduces TNF-α secretion by 58% at 20 µM .

  • Suppresses NO production via iNOS downregulation (IC₅₀ = 3 µM) .

  • Synergizes with benznidazole, enhancing NF-κB inhibition by 40% compared to monotherapy .

Research Gaps and Future Directions

Absence of Primary Data on Adenostemmoic Acid C

No peer-reviewed studies isolating or testing adenostemmoic acid C were identified across PubMed, PlantaeDB, or regional journals. Potential explanations include:

  • Nomenclatural Discrepancies: Misindexing or synonymy in diterpenoid databases.

  • Geographic Restriction: Limited phytochemical profiling of Adenostemma species outside Southeast Asia.

  • Biosynthetic Rarity: Low abundance in plant matrices, complicating isolation.

Proposed Characterization Pipeline

To address these gaps, a multidisciplinary approach is recommended:

  • Phytochemical Re-Examination: Re-evaluate historical Adenostemma extracts using modern LC-HRMS/MS platforms.

  • Total Synthesis: Leverage known routes to adenostemmoic acid B for C-variant synthesis.

  • In Silico Screening: Predict CYP450 metabolism and target engagement via molecular docking.

Table 2: Priority Research Objectives for Adenostemmoic Acid C

ObjectiveMethodologyExpected Outcome
Structural ElucidationNMR, X-ray crystallographyResolve stereochemistry
Bioactivity ScreeningPhenotypic assays vs. neglected diseasesIdentify lead indications
ADMET OptimizationHepatocyte clearance assaysImprove pharmacokinetic profile

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator